molecular formula C12H16INO B5761462 2-ethyl-N-(3-iodophenyl)butanamide

2-ethyl-N-(3-iodophenyl)butanamide

Cat. No.: B5761462
M. Wt: 317.17 g/mol
InChI Key: VSALWWRYULQZNW-UHFFFAOYSA-N
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Description

2-Ethyl-N-(3-iodophenyl)butanamide is a substituted butanamide derivative featuring a 3-iodophenyl group attached to the amide nitrogen and an ethyl substituent at the β-position of the butanamide chain. The iodine atom on the phenyl ring introduces steric bulk and electronic effects, which may influence solubility, metabolic stability, and binding interactions compared to other halogenated or substituted analogs .

Properties

IUPAC Name

2-ethyl-N-(3-iodophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-9(4-2)12(15)14-11-7-5-6-10(13)8-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSALWWRYULQZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(3-iodophenyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and 2-ethylbutanoic acid.

    Amidation Reaction: The 3-iodoaniline is reacted with 2-ethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-ethyl-N-(3-iodophenyl)butanamide.

Industrial Production Methods

Industrial production of 2-ethyl-N-(3-iodophenyl)butanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(3-iodophenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to substitute the iodine atom.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of ethyl-N-(3-aminophenyl)butanamide or corresponding alcohols.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2-ethyl-N-(3-iodophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-iodophenyl)butanamide involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The ethyl and butanamide groups contribute to the compound’s overall hydrophobicity and molecular stability, affecting its bioavailability and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-ethyl-N-(3-iodophenyl)butanamide and its analogs:

Compound Name Substituents on Phenyl Ring Amide Chain Modification Key Properties/Applications Reference
2-Ethyl-N-(3-iodophenyl)butanamide 3-Iodo β-Ethyl Potential kinase inhibition or antimicrobial activity (inferred)
3-Chloro-N-phenyl-phthalimide 3-Chloro Phthalimide scaffold Polyimide synthesis intermediate
2-Methyl-N-(2'-phenylethyl)butanamide None (2'-phenylethyl) α-Methyl Disrupts bacterial quorum sensing
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide 4-Nitro, 2-methyl β-Ethyl High molecular weight (inferred stability)
N-(2-Oxoindolin-5-yl)butyramide (60) 5-Indolinone Unsubstituted butyramide TLK2 inhibition (IC₅₀ = 0.8 μM)
2-Ethyl-N-(2-oxoindolin-5-yl)butanamide (61) 5-Indolinone β-Ethyl Enhanced lipophilicity vs. compound 60
Key Observations:
  • Iodine vs.
  • Amide Chain Modifications : The β-ethyl group in 2-ethyl-N-(3-iodophenyl)butanamide may improve metabolic stability over methyl-substituted analogs (e.g., 2-methyl-N-(2'-phenylethyl)butanamide) due to reduced susceptibility to oxidative degradation .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (C₁₂H₁₅INO) has a molecular weight of ~308.2 g/mol, comparable to 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (MW ~294.3 g/mol). The iodine atom may reduce aqueous solubility compared to nitro or methyl substituents .
  • Synthetic Purity : Analogs in were synthesized with >98% purity via Program F or A, suggesting that similar protocols could yield high-purity 2-ethyl-N-(3-iodophenyl)butanamide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-N-(3-iodophenyl)butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-iodoaniline with 2-ethylbutanoyl chloride under anhydrous conditions. Catalysts like DMAP (dimethylaminopyridine) or bases (e.g., triethylamine) enhance nucleophilic acyl substitution. Reaction optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and purification via column chromatography . Thin-layer chromatography (TLC) monitors reaction progress, while NMR spectroscopy confirms structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing 2-ethyl-N-(3-iodophenyl)butanamide?

  • Methodological Answer :

TechniquePurposeKey Data
¹H/¹³C NMR Confirm amide bond formation and aryl substitutionChemical shifts: δ ~7.5–8.0 ppm (aromatic H), δ ~2.5 ppm (ethyl chain)
Mass Spectrometry (MS) Verify molecular weight (MW = 345.2 g/mol)Base peak at m/z 345 (M⁺)
IR Spectroscopy Identify carbonyl (C=O) stretchPeak ~1650–1700 cm⁻¹
Elemental Analysis Validate purity (>95%)C, H, N, I percentages

Q. How does the iodine substituent affect the compound’s solubility and stability compared to halogenated analogs?

  • Methodological Answer : The iodine atom increases molecular weight and polarizability, reducing aqueous solubility compared to bromo or chloro analogs. Stability studies under light/heat require thermogravimetric analysis (TGA) and UV-Vis spectroscopy. Solubility can be improved via co-solvents (e.g., DMSO) or nanoformulation .

Advanced Research Questions

Q. What strategies address low aqueous solubility and metabolic instability in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., amide hydrolysis) and guide structural modifications .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Q. How can QSAR models predict the biological activity of 2-ethyl-N-(3-iodophenyl)butanamide derivatives?

  • Methodological Answer :

  • Descriptor Selection : Compute logP (lipophilicity), molar refractivity, and H-bond donors/acceptors using software like MOE or Schrödinger .
  • Training Data : Use bioactivity data from analogs (e.g., anti-inflammatory IC₅₀ values) to build regression models .
  • Validation : Cross-validate models with new derivatives synthesized via combinatorial chemistry .

Q. How do researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values across consistent cell lines (e.g., RAW 264.7 for inflammation) .
  • Target Profiling : Use kinome-wide screening or molecular docking to identify off-target interactions (e.g., COX-2 vs. EGFR inhibition) .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, adjusting for variables like purity (>95% by HPLC) .

Q. What role does the iodine atom play in radiosensitization or targeted therapy applications?

  • Methodological Answer : The iodine atom’s high atomic number enhances X-ray absorption, making the compound a candidate for radiosensitization . Validate via clonogenic assays in cancer cells irradiated with X-rays . For targeted therapy, conjugate with iodine-131 for theranostic applications, monitored via SPECT/CT imaging .

Data-Driven Research Challenges

Q. How are computational tools used to optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET Prediction : Software like ADMET Predictor estimates blood-brain barrier permeability and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict half-life .

Q. What experimental evidence supports the compound’s interaction with inflammatory targets like leukotriene A4 hydrolase?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure activity reduction in recombinant LTA4H using LC-MS to quantify substrate conversion .
  • Crystallography : Co-crystallize the compound with LTA4H to identify binding motifs (e.g., hydrogen bonds with His295) .

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